molecular formula C14H15NO B1321534 2-Methyl-4-(2-methylphenoxy)aniline CAS No. 946664-42-2

2-Methyl-4-(2-methylphenoxy)aniline

Cat. No. B1321534
M. Wt: 213.27 g/mol
InChI Key: RWJAIZLCFIZMFP-UHFFFAOYSA-N
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Description

The compound 2-Methyl-4-(2-methylphenoxy)aniline is a chemical that belongs to the class of aromatic amines, which are known for their wide range of applications in the chemical industry, including the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. Although the provided papers do not directly discuss 2-Methyl-4-(2-methylphenoxy)aniline, they offer insights into similar compounds and their properties, which can be useful in understanding the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of aromatic amines typically involves the formation of C-N bonds through reactions such as nucleophilic substitution or reductive amination. For example, the synthesis of novel polyimides with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide involved a Williamson ether condensation reaction followed by hydrogenation . Similarly, the synthesis of 2,3-dihydro-2-[(o- and p-substituted)anilinylidene]-1H-4-(p-methylphenyl)-7-[(o- and p-methyl)phenoxy]-1,5-benzodiazepines was achieved by condensing a precursor with aniline derivatives . These methods could potentially be adapted for the synthesis of 2-Methyl-4-(2-methylphenoxy)aniline.

Molecular Structure Analysis

The molecular structure of aromatic amines is characterized by the presence of an amine group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray crystallography and showed that the compound crystallized in the monoclinic space group . The molecular geometry of such compounds is often optimized using computational methods like HF and DFT, which could also be applied to 2-Methyl-4-(2-methylphenoxy)aniline to predict its structure and reactivity.

Chemical Reactions Analysis

Aromatic amines undergo a variety of chemical reactions, including electrophilic substitution, coupling reactions, and redox processes. The paper on 4-methyl-2-[N-(p-toluidinyl)methyl]aniline describes its reaction with phosphorus oxychloride and thiophosphoryl chloride to yield heterocyclic products . These reactions highlight the reactivity of the amine group and its ability to participate in the formation of complex structures, which is relevant for understanding the chemical behavior of 2-Methyl-4-(2-methylphenoxy)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amines, such as solubility, thermal stability, and electronic properties, are crucial for their practical applications. The polyimides synthesized from aminophenoxy derivatives exhibited high thermal stability and low dielectric constants, indicating their potential use in electronic applications . Spectroscopic techniques like FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds and provide information about their functional groups and molecular environment . These techniques would be essential for a comprehensive analysis of the physical and chemical properties of 2-Methyl-4-(2-methylphenoxy)aniline.

Scientific Research Applications

Protein-Bound Aminoazo Dyes Formation

  • Research has shown the formation of Schiff bases between amines like aniline and sodium β-naphthoquinone-4-sulfonate. This process is significant in studying protein-bound aminoazo dyes derived from compounds like 4-dimethylaminoazobenzene and its derivatives (Miller & Miller, 1949).

Synthesis of Chloro-Aniline Compounds

  • A study explored the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol, highlighting efficient and environmentally friendly production methods (Wen Zi-qiang, 2007).

Detection of Biomarkers

  • A novel method was developed for detecting 4-Aminophenol (a biomarker of aniline) using a bi-functionalized luminescent metal-organic framework. This method is crucial for monitoring aniline exposure in humans (Jin & Yan, 2021).

Uptake Monitoring with Modified Zeolites

  • Modified zeolites were used to monitor the uptake of environmentally significant compounds like anilines and phenols, demonstrating the potential of zeolites in environmental pollution control (Razee & Masujima, 2002).

Schiff Base Complexes Synthesis

  • Research into the synthesis of Schiff base complexes using compounds like 4-(Thiophen-3-yl)-aniline is an area of interest in material science, particularly in magnetic and thermal studies (Osowole, 2011).

Catalytic Oxidation Studies

  • Fe3O4 magnetic nanoparticles were used in the catalytic oxidation of aniline compounds, offering insights into advanced waste water treatment technologies (Zhang et al., 2009).

Safety And Hazards

“2-Methyl-4-(2-methylphenoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJAIZLCFIZMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(2-methylphenoxy)aniline

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